molecular formula C12H16O2 B14309138 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one

3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one

Cat. No.: B14309138
M. Wt: 192.25 g/mol
InChI Key: GEBGXZJOEPZRHT-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one is an organic compound with a hydroxyl group (-OH) attached to a carbon atom that is part of a butanone structure. This compound is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one can be achieved through various organic reactions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide (NaOH) to facilitate the condensation, and a reducing agent like sodium borohydride (NaBH4) for the reduction step.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and optimized temperature and pressure conditions are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3,3-dimethyl-1-phenylbutan-1-one.

    Reduction: Formation of 3-hydroxy-2,3-dimethyl-1-phenylbutanol.

    Substitution: Formation of halogenated derivatives such as 3-chloro-2,3-dimethyl-1-phenylbutan-1-one.

Scientific Research Applications

3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence biological activities.

Comparison with Similar Compounds

  • 3-Hydroxy-1-phenylbutan-2-one
  • 3,3-Dimethyl-1-phenylbutan-1-one
  • 4-Phenyl-3-hydroxybutan-2-one

Comparison: 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one is unique due to the presence of both hydroxyl and ketone functional groups on a butanone backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-hydroxy-2,3-dimethyl-1-phenylbutan-1-one

InChI

InChI=1S/C12H16O2/c1-9(12(2,3)14)11(13)10-7-5-4-6-8-10/h4-9,14H,1-3H3

InChI Key

GEBGXZJOEPZRHT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(C)(C)O

Origin of Product

United States

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